molecular formula C13H23N B1295803 3,5,7-Trimethyl-1-adamantylamine CAS No. 42194-25-2

3,5,7-Trimethyl-1-adamantylamine

Cat. No. B1295803
CAS RN: 42194-25-2
M. Wt: 193.33 g/mol
InChI Key: XOEUSMBMGXZZJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives involves multiple steps, including functionalization of the adamantane core. For instance, the synthesis of a triphenylamine-containing aromatic diamine monomer, which includes an adamantyl group, was achieved through a cesium fluoride-mediated N,N-diarylation followed by the reduction of the resultant dinitro compound . This process illustrates the type of chemical reactions that might be involved in the synthesis of "3,5,7-Trimethyl-1-adamantylamine," albeit with different substituents.

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied using X-ray crystallography. For example, the crystal structures of 1-(1-adamantyl)-3,5-dimethylpyrazole and 1-(1-adamantyl)-3,4,5-trimethylpyrazole were determined, revealing space groups and cell parameters that provide information on the three-dimensional arrangement of atoms within the crystal lattice . These findings contribute to the understanding of how substituents on the adamantane core can affect the overall molecular structure.

Chemical Reactions Analysis

Adamantane derivatives participate in various chemical reactions, often influenced by the substituents attached to the adamantane core. The electrochemical properties of adamantylphenoxy-substituted triphenylamine units in polymers, for example, were investigated, showing reversible redox couples in cyclic voltammograms . This suggests that "3,5,7-Trimethyl-1-adamantylamine" may also exhibit interesting electrochemical behavior due to the presence of the adamantane core and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are characterized by high thermal stability and solubility in polar solvents. The adamantylphenoxy-substituted triphenylamine polymers displayed glass-transition temperatures between 254 and 310°C and were stable up to temperatures above 450°C for polyamides and above 500°C for polyimides . They were also soluble in solvents like NMP and DMAc, which could be indicative of the solubility characteristics of "3,5,7-Trimethyl-1-adamantylamine." The photoluminescence and electrochromic stability of these polymers were also notable, suggesting potential applications in electronic devices . The crystal structure of (1-adamantylmethyl)trimethyl-ammonium iodide showed a warped cavity in the adamantyl group, which could imply that "3,5,7-Trimethyl-1-adamantylamine" might also exhibit unique structural features due to steric effects of the substituents .

Safety And Hazards

The safety data sheet for 1-Adamantylamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5,7-trimethyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUSMBMGXZZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195023
Record name 3,5,7-Trimethyl-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethyl-1-adamantylamine

CAS RN

42194-25-2
Record name 3,5,7-Trimethyl-1-adamantylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042194252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trimethyl-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3,5,7-trimethyladamantane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTM2NEH4HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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